Computed Lipophilicity (SlogP) Comparison Within the 4-Alkoxy Homologous Series
The target compound 4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (MW 306.4) exhibits a computed SlogP of approximately 3.77, positioning it at the upper end of the typical drug-like lipophilicity range (logP 1–5) [1]. The unsubstituted 4-propoxybenzenesulfonamide scaffold has a significantly lower XLogP3 of 1.7 [2]. Within the 4-alkoxy-N-(pyridin-3-ylmethyl) series, each methylene extension is expected to increase logP by roughly 0.5 units, meaning the 4-propoxy member occupies a strategically intermediate lipophilicity window between the 4-ethoxy (estimated logP ~3.2) and 4-butoxy (estimated logP ~4.3) analogs, with direct implications for passive membrane permeability and metabolic stability .
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | SlogP: ~3.77 (MW 306.4, C15H18N2O3S) |
| Comparator Or Baseline | 4-Propoxybenzenesulfonamide: XLogP3 1.7 (MW 215.27, C9H13NO3S); Unsubstituted analog (N-(pyridin-3-ylmethyl)benzenesulfonamide): MW 248.3; 4-Ethoxy analog: MW 292.36; 4-Butoxy analog: MW 320.4 |
| Quantified Difference | ΔlogP ≈ +2.1 vs. 4-propoxybenzenesulfonamide (tail addition); ΔlogP ≈ +0.5–0.6 per –CH2– increment in homologous series |
| Conditions | SlogP computed via MMDSINC database; XLogP3 computed by PubChem 3.0; values are in silico, not experimentally measured |
Why This Matters
Lipophilicity governs passive membrane permeability, off-target binding risk, and cytochrome P450 susceptibility – propoxy provides a balanced logP that may avoid the high metabolic clearance of longer-chain analogs while exceeding the membrane penetration of shorter-chain variants.
- [1] MMDSINC Database. Molecular Weight: 307.866 g/mol; logS: -4.74558; SlogP: 3.768. Università di Padova. View Source
- [2] PubChem. 4-Propoxybenzenesulfonamide (CID 21978067). XLogP3: 1.7; MW: 215.27 g/mol. View Source
